

HIF1-IN-3 solubility in DMSO and culture media

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Compound of Interest

Compound Name: HIF1-IN-3

Cat. No.: B4024730

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Application Notes and Protocols: HIF1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIF1-IN-3, also identified as compound F4, is a small molecule modulator of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia) and plays a significant role in various physiological and pathological processes, including cancer progression, angiogenesis, and inflammation. Accurate and reproducible experimental application of **HIF1-IN-3** is paramount for elucidating its therapeutic potential and mechanism of action.

Note on Activity: There is conflicting information regarding the activity of **HIF1-IN-3**. While most commercial suppliers classify it as a HIF-1 inhibitor, the primary scientific literature describing this compound identifies it as a potent HIF prolyl hydroxylase inhibitor, which would lead to the stabilization and activation of HIF-1 α , thereby acting as a HIF-1 agonist[1][2]. Researchers should be aware of this discrepancy and are advised to empirically determine the activity of **HIF1-IN-3** in their specific experimental system. This document will proceed based on the published literature identifying it as a compound that stabilizes HIF-1.

Physicochemical Properties and Solubility

Proper dissolution of **HIF1-IN-3** is critical for accurate and reproducible experimental results. The following tables summarize the known solubility data.

Table 1: Solubility of **HIF1-IN-3** in Dimethyl Sulfoxide (DMSO)

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	303.04	Sonication and warming to 37°C may be required to achieve full dissolution.
DMSO	245	593.97	Sonication is recommended for complete dissolution.

Data sourced from multiple suppliers; slight variations in reported solubility may exist between batches.

Table 2: In Vivo Formulation Solubility

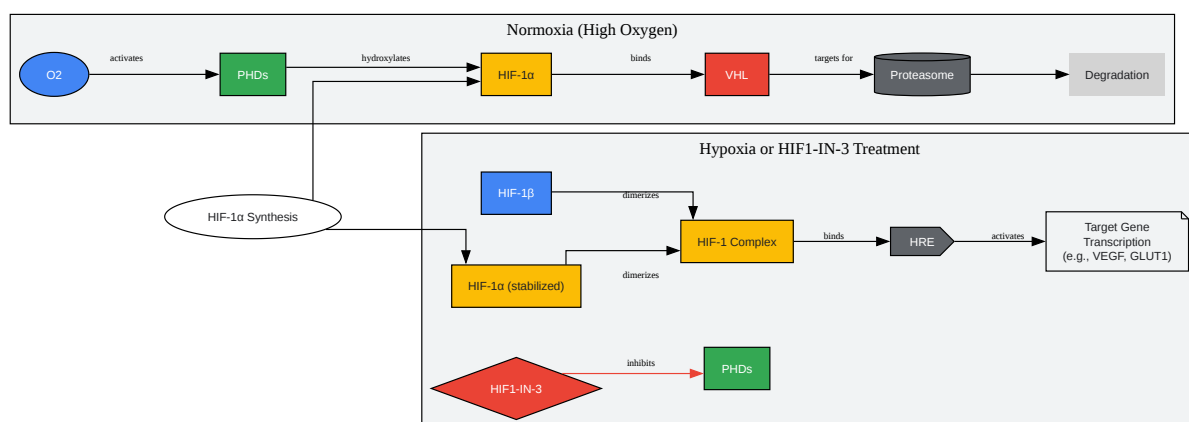
Solvent Composition	Concentration (mg/mL)	Molar Concentration (mM)	Notes
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	5	12.12	Sonication is recommended. Solvents should be added sequentially.

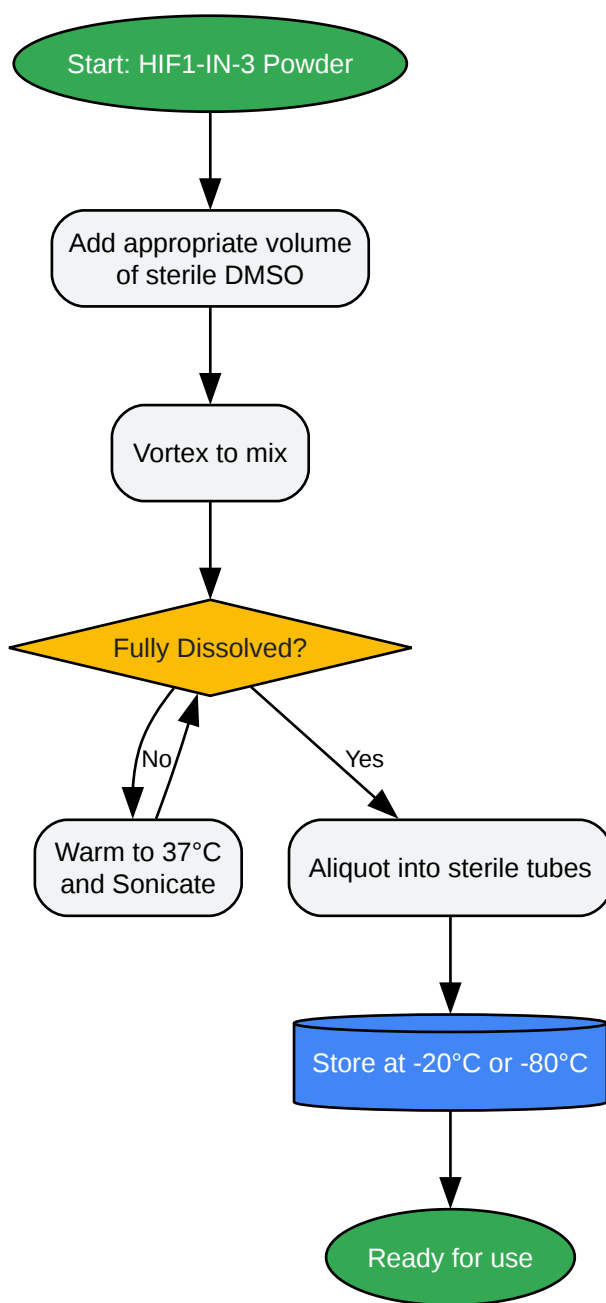
Signaling Pathway

HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α -subunit (HIF-1 α) and a constitutively expressed β -subunit (HIF-1 β). Under normoxic conditions, HIF-1 α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity,

stabilizing HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of target genes.

Based on the available literature, **HIF1-IN-3** is proposed to inhibit PHD enzymes, thereby stabilizing HIF-1 α even under normoxic conditions and enhancing its transcriptional activity[1].





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References

- 1. Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide "tail" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [HIF1-IN-3 solubility in DMSO and culture media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4024730#hif1-in-3-solubility-in-dms-and-culture-media]

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